Cas no 200006-66-2 (methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride)

Methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic amine derivative with a rigid, strained ring structure, offering unique stereochemical properties due to its fused cyclopropane and pyrrolidine rings. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. Its stereospecific configuration (1R,2R,5S) is valuable for chiral synthesis, particularly in the development of bioactive compounds targeting central nervous system (CNS) receptors or enzyme inhibitors. The ester functionality allows for further derivatization, while the azabicyclo scaffold provides a constrained geometry useful for probing structure-activity relationships. This compound is typically employed as a high-purity intermediate in asymmetric synthesis.
methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride structure
200006-66-2 structure
Product Name:methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
CAS No:200006-66-2
MF:C7H12ClNO2
MW:177.628681182861
MDL:MFCD23381626
CID:3164808
PubChem ID:91800947
Update Time:2025-10-30

methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
    • methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
    • P15066
    • (1R,2R,5S)-rel-Methyl3-azabicyclo[3.1.0]hexane-2-carboxylatehydrochloride
    • MFCD23381626
    • CS-0054893
    • AS-79125
    • (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
    • 200006-66-2
    • P15700
    • (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
    • methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
    • (1R,2R,5S)-METHYL 3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE HCL
    • methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
    • MDL: MFCD23381626
    • Inchi: 1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1
    • InChI Key: WYQMWVWFYJQAIB-RWOHWRPJSA-N
    • SMILES: Cl.O(C)C([C@H]1[C@@H]2C[C@@H]2CN1)=O

Computed Properties

  • Exact Mass: 177.0556563g/mol
  • Monoisotopic Mass: 177.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Pricemore >>

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methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:200006-66-2)methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Order Number:A1077083
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):3765.0
Email:sales@amadischem.com

Additional information on methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Introduction to Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride (CAS No. 200006-66-2)

Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride, identified by its CAS number 200006-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known as azabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential biological activities.

The structural framework of Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride features a bicyclic structure with an azacycloalkane core, which is a motif that has been extensively studied for its ability to mimic natural products and exhibit diverse biological functions. The specific stereochemistry defined by the rel-(1R,2R,5S) configuration contributes to the compound's distinct pharmacophoric features, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a growing interest in azabicycloalkanes due to their potential as lead compounds for various therapeutic applications. The< strong> hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies. This has led to numerous investigations exploring its pharmacological properties and mechanisms of action.

One of the most compelling aspects of Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The presence of a carboxylate group and the bicyclic core provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological activities. This flexibility has made it a popular choice for medicinal chemists working on developing novel therapeutic agents.

Recent studies have highlighted the compound's potential in modulating various biological pathways. For instance, research has suggested that derivatives of azabicycloalkanes may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings have prompted further investigation into the structure-activity relationships (SAR) of this class of compounds, with a particular focus on optimizing their efficacy and selectivity.

The< strong>Methyl moiety in the name indicates that this compound is an ester derivative of a carboxylic acid. Ester functionalities are commonly found in pharmaceuticals due to their stability and ability to enhance oral bioavailability. The ester group in Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride may play a crucial role in its metabolic fate and interaction with biological targets.

In addition to its pharmacological potential, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride has also been explored for its chemical properties. The bicyclic structure presents unique challenges and opportunities for synthetic chemistry, including ring-closure reactions and stereocontrolled transformations. These synthetic strategies are essential for producing enantiomerically pure compounds, which are often required for optimal biological activity.

The< strong>hydrochloride salt form is particularly important from a formulation perspective, as it improves the compound's solubility in water-based media. This property is crucial for pharmaceutical applications where oral or parenteral administration is desired. The enhanced solubility also facilitates high-throughput screening (HTS) assays, allowing researchers to efficiently test the compound's interactions with various biological targets.

The growing body of research on azabicycloalkanes has also led to advancements in computational modeling and molecular dynamics simulations. These tools are being used to predict the binding modes of these compounds with biological targets such as enzymes and receptors. By understanding these interactions at a molecular level, researchers can design more effective derivatives with improved pharmacokinetic profiles.

In conclusion, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride (CAS No. 200006-66-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive scaffold for designing novel therapeutic agents. As ongoing research continues to uncover new applications and mechanisms of action for this class of compounds, Methyl Rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is poised to play a crucial role in the future of drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:200006-66-2)methyl rel-(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
A1077083
Purity:99%
Quantity:25g
Price ($):3765.0
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